![molecular formula C18H21N3O B5772019 1-(3,5-dimethylbenzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B5772019.png)
1-(3,5-dimethylbenzoyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(3,5-dimethylbenzoyl)-4-(2-pyridinyl)piperazine, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. DMPP is a piperazine derivative that possesses unique chemical properties, making it an ideal candidate for various scientific research applications.
Mechanism of Action
DMPP acts as a chelator, binding to metal ions and forming a stable complex. The complexation of DMPP with metal ions results in a fluorescent signal, making it an ideal candidate for metal ion detection. DMPP also possesses a unique chemical structure that allows it to bind to proteins and other biomolecules, making it a potential drug delivery system.
Biochemical and Physiological Effects:
DMPP has been shown to have minimal toxicity and does not have any known side effects. However, further research is needed to fully understand the biochemical and physiological effects of DMPP.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in lab experiments, including its high selectivity for metal ions, its ability to bind to proteins and other biomolecules, and its potential application as a drug delivery system. However, DMPP also has limitations, including its complex synthesis method and the need for further research to fully understand its biochemical and physiological effects.
Future Directions
There are several potential future directions for the research and application of DMPP. One potential direction is the development of DMPP-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the use of DMPP as a ligand for the synthesis of MOFs with unique properties. Additionally, further research is needed to fully understand the potential application of DMPP as a drug delivery system and its biochemical and physiological effects.
In conclusion, 1-(3,5-dimethylbenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties and potential scientific research applications. Further research is needed to fully understand the potential of DMPP and its future directions.
Synthesis Methods
DMPP can be synthesized using a variety of methods, including the reaction of 3,5-dimethylbenzoyl chloride with 2-pyridinylpiperazine in the presence of a base. Another method involves the reaction of 2-pyridinylpiperazine with 3,5-dimethylbenzoyl isocyanate. The synthesis of DMPP is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Scientific Research Applications
DMPP has several potential scientific research applications, including its use as a fluorescent probe for the detection of metal ions. DMPP can also be used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its unique chemical properties. Additionally, DMPP has been studied for its potential application as a drug delivery system due to its ability to bind to proteins and other biomolecules.
properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-11-15(2)13-16(12-14)18(22)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWQEPKQVWJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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